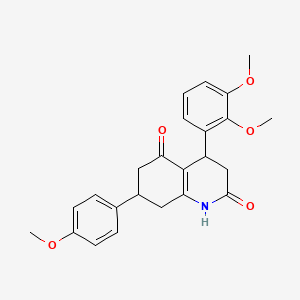

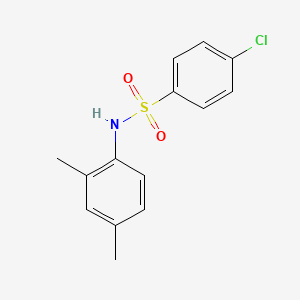

4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest belongs to the quinolinedione family, a class of organic compounds known for their varied applications in medicinal chemistry and material science. It features a complex structure with multiple methoxy groups and a tetrahydroquinoline core.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, Mizuno et al. (2006) describe the synthesis of similar quinoline derivatives using the Friedel–Crafts reaction and Krohnke reaction, demonstrating the complexity and efficiency of such synthetic routes (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of quinolinedione derivatives is characterized by a fused ring system, often involving a quinoline moiety. Shahani et al. (2010) analyzed a similar compound, focusing on the dihedral angles formed by different rings in the molecule, which highlights the importance of molecular geometry in such compounds (Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinediones participate in various chemical reactions. For instance, McOmine et al. (1969) and J. Mcomie et al. (1970) discuss the reactions of methoxy-substituted biphenylenes, illustrating typical reactions such as bromination, nitration, and demethylation in related compounds (McOmine et al., 1969); (Mcomie et al., 1970).

Physical Properties Analysis

The physical properties of quinolinediones are influenced by their molecular structure. The work of Patel et al. (2022) on similar compounds, for instance, delves into the crystal structure and DFT studies, which are crucial for understanding the physical characteristics like solubility and melting points of these compounds (Patel et al., 2022).

Chemical Properties Analysis

Quinolinediones exhibit a range of chemical properties. Studies like those by Wazzan et al. (2016) provide insights into the spectroscopic characterization, including FT-IR and NMR analyses, which are essential for understanding the chemical behavior of these compounds (Wazzan et al., 2016).

科学的研究の応用

Synthesis and Chemical Properties

Synthetic Routes and Metabolites

Research into disease-modifying antirheumatic drugs has led to the synthesis of related quinoline derivatives. For instance, studies on ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) and its metabolites reveal methods for confirming structures and studying pharmacological properties, highlighting the compound's anti-inflammatory effects in models of adjuvant arthritis (Baba et al., 1998). Further, efficient synthesis of metabolites of TAK-603 demonstrates the compound's significance in drug development and its potential for clinical evaluation (Mizuno et al., 2006).

Stability and Reactivity

Investigations into the stability of alkoxy-substituted inden-2-ones and related compounds provide insights into the chemical stability and reactivity of methoxylated quinolines, which are relevant for understanding the behavior of complex quinolinediones in various conditions (Bradshaw et al., 1991).

Biological Applications and Potential

Anticancer Properties

The design and synthesis of quinolin-2(1H)-one derivatives showcase their potential as novel anticancer agents, inducing apoptosis and causing cell cycle arrest in the G2/M phase in tumor cell lines. This highlights the compound's relevance in developing new therapeutic strategies against cancer (Chen et al., 2013).

Antimicrobial Activity

The isolation of bacteriostatic heterocycles from Euodia lunu-ankenda, including quinolinone derivatives, underscores the compound's utility in identifying new antimicrobial agents. This is critical for addressing the growing concern over antibiotic resistance and the need for new antimicrobial compounds (Manandhar et al., 1985).

HIV Transcription Modulation

Quinoline-based compounds have been studied for their antiviral properties against HIV, demonstrating the ability to inhibit HIV transcription through NF-kappaB and Sp1 inhibition. This suggests the potential of quinoline derivatives in HIV treatment strategies, showcasing the versatility of these compounds in various therapeutic areas (Bedoya et al., 2010).

特性

IUPAC Name |

4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-28-16-9-7-14(8-10-16)15-11-19-23(20(26)12-15)18(13-22(27)25-19)17-5-4-6-21(29-2)24(17)30-3/h4-10,15,18H,11-13H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZVIRKBVFJOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C(=CC=C4)OC)OC)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)

![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)

![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)

![N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide](/img/structure/B5603107.png)

![2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5603122.png)

![8-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603126.png)

![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-phenylpropanamide](/img/structure/B5603144.png)

![5-(4-pyridinyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5603156.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5603160.png)